The compound is commercially available from various suppliers, such as BenchChem and Sigma-Aldrich, indicating its relevance in scientific research and development. Its unique structure allows it to serve as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antipsychotic agents .
The synthesis of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Technical parameters such as reaction temperature, time, and concentration ratios are critical for optimizing yield and purity.
The molecular structure of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate features a piperazine ring substituted with a brominated pyrimidine moiety and a tert-butyl ester group.
Crystallographic studies using techniques like single-crystal X-ray diffraction provide insights into the spatial arrangement of atoms within the molecule, revealing intermolecular interactions that may influence biological activity.
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate participates in various chemical reactions, including:
Further research is needed to elucidate these mechanisms fully.
The physical and chemical properties of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate are essential for understanding its behavior in various applications:
Data regarding melting point, boiling point, and other thermodynamic properties are crucial for practical applications but may vary based on purity and specific synthesis methods.
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate has several notable applications:
The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate relies primarily on nucleophilic aromatic substitution (SNAr) chemistry, leveraging the inherent electron deficiency of pyrimidine systems. The 2,5-dibromopyrimidine serves as the optimal substrate, where the bromine at the 2-position is activated toward displacement by nucleophiles due to the adjacent nitrogen atom. This allows efficient coupling with N-Boc piperazine under mild conditions. The reaction proceeds in aprotic polar solvents (e.g., DMF, acetonitrile) at 60–80°C, often with a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to scavenge the generated HBr. Crucially, the 5-bromo substituent remains intact during this step due to its lower reactivity in SNAr, enabling its preservation for subsequent functionalization (e.g., cross-coupling reactions). This chemoselectivity is vital for the compound’s role as a versatile building block in pharmaceutical synthesis, particularly for kinase inhibitors. Reaction optimization studies indicate yields exceeding 85% with stoichiometric control (1.05–1.10 equivalents of N-Boc piperazine), minimizing di-substitution byproducts [3] [4].
Table 1: Key Parameters for Nucleophilic Substitution Synthesis
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Solvent | Anhydrous DMF | Maximizes solubility/reaction rate |
Temperature | 70°C | Balances rate vs. decomposition |
Piperazine Equiv. | 1.05 | Minimizes bis-adduct formation |
Base | Diisopropylethylamine (2.2 equiv) | Efficient acid scavenging |
Reaction Time | 8–12 hours | >95% conversion (by HPLC) |
The tert-butoxycarbonyl (Boc) group serves a dual purpose: it moderates the nucleophilicity of the piperazine nitrogen during pyrimidine coupling and provides orthogonal protection for downstream derivatization. The Boc group is introduced to piperazine via Schotten-Baumann conditions, reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. This yields tert-butyl piperazine-1-carboxylate in high purity after extraction. Post-coupling, the Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) at 0–25°C, liberating the secondary amine without affecting the bromopyrimidine moiety. This deprotection is critical for converting the compound into advanced intermediates like palbociclib. Mechanistically, Boc cleavage proceeds via protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂, generating the water-soluble ammonium salt. The Boc-protected intermediate exhibits excellent stability during purification (e.g., silica gel chromatography), with no detectable racemization or ring cleavage [5] [6].
Single-crystal X-ray diffraction analysis reveals that the piperazine ring in tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate adopts a chair conformation with the Boc group and pyrimidine ring occupying equatorial positions. This minimizes 1,3-diaxial steric clashes and torsional strain. Key geometric parameters include:
The quaternary carbon (C⁺) of the Boc group exhibits a tetrahedral geometry (bond angles ~109.5°), forcing the carbamate into a planar arrangement (sum of angles at N2 = 360°). This planarity facilitates resonance, increasing the C=O bond strength and influencing packing interactions. The chair conformation is thermally stable, with no evidence of ring inversion or boat conformers in the crystal lattice [5].
Table 2: Key Crystallographic Parameters
Parameter | Value | Structural Implication |
---|---|---|
Piperazine conformation | Chair | Minimizes steric strain |
N2—C16 (Boc C=O) length | 1.336(3) Å | Resonance stabilization |
C12—N1—C14 angle | 108.36(16)° | Near-tetrahedral geometry at N1 |
Pyrimidine-piperazine dihedral | 89.5° | Orthogonal orientation |
The solid-state structure is stabilized by a network of weak directional interactions:
Hirshfeld surface analysis confirms that H⋯H (44.2%), H⋯C/C⋯H (31.5%), and H⋯O/O⋯H (13.1%) contacts dominate the packing. The absence of classical N—H⋯O or O—H⋯O bonds is notable and attributed to the non-acidic hydrogen atoms. Instead, the crystal lattice adopts a layered arrangement stabilized by van der Waals forces and the weak hydrogen-bond-like interactions described, resulting in a moderate melting point (130–132°C) and low solubility in apolar solvents. This packing efficiency is crucial for achieving high crystallinity during pharmaceutical manufacturing [5].
Table 3: Non-Covalent Interactions in Crystal Packing
Interaction Type | Distance (Å) | Geometry (°) | Contribution to Lattice Energy |
---|---|---|---|
C2—H⋯O1 (Boc) | 2.595 | 152 | Moderate (~15–20 kJ/mol) |
C19—H⋯π (pyrimidine) | 2.804 | 139 | Weak (~5–10 kJ/mol) |
H⋯H contacts | 2.20–2.50 | Variable | Dominant (dispersion) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1